![molecular formula C8H10O3 B065638 4-Methylidene-1,3-dioxaspiro[4.4]nonan-2-one CAS No. 184007-11-2](/img/structure/B65638.png)
4-Methylidene-1,3-dioxaspiro[4.4]nonan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylene-1,3-dioxaspiro[44]nonane-2-one is a cyclic acetal compound with a unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one typically involves the reaction of a suitable diol with a carbonyl compound under acidic conditions. One common method is the acid-catalyzed cyclization of 2-methylene-1,4-dioxaspiro[4.5]decane with trifluoroacetic acid . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of 4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential cytotoxic and antioxidant properties.
Materials Science: It is used in the development of new materials with unique properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one involves its interaction with various molecular targets. In medicinal chemistry, it may exert its effects by modulating specific enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Another cyclic acetal with similar structural features.
2-Methylene-1,4-dioxaspiro[4.5]decane: A related compound with a different ring size.
Uniqueness
4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one is unique due to its specific spiro structure and the presence of a methylene group. This structural feature imparts distinct reactivity and properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
184007-11-2 |
|---|---|
Fórmula molecular |
C8H10O3 |
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
4-methylidene-1,3-dioxaspiro[4.4]nonan-2-one |
InChI |
InChI=1S/C8H10O3/c1-6-8(4-2-3-5-8)11-7(9)10-6/h1-5H2 |
Clave InChI |
VGZXOYFTJRHFID-UHFFFAOYSA-N |
SMILES |
C=C1C2(CCCC2)OC(=O)O1 |
SMILES canónico |
C=C1C2(CCCC2)OC(=O)O1 |
Sinónimos |
1,3-Dioxaspiro[4.4]nonan-2-one, 4-methylene- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone](/img/structure/B65556.png)
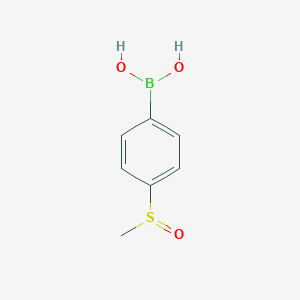
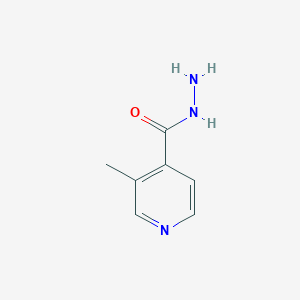
![ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B65562.png)
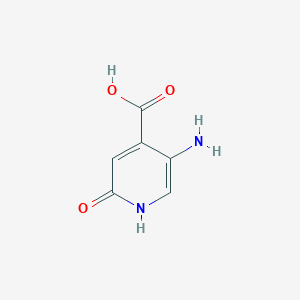
![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B65566.png)
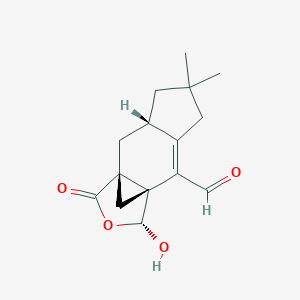
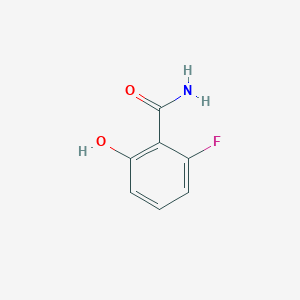
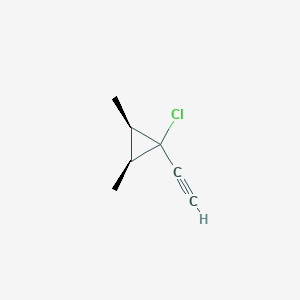
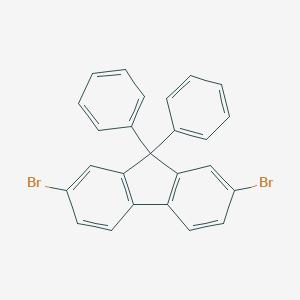
![6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B65577.png)
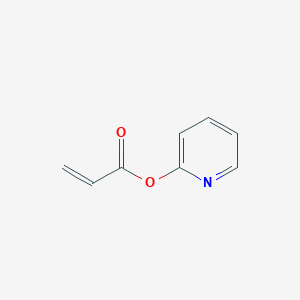
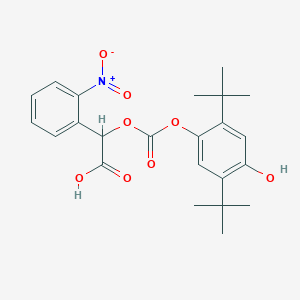
![(1R,4R,5R)-4-methoxy-6-propyl-6-azabicyclo[3.1.0]hex-2-ene](/img/structure/B65584.png)
